LY 292728

Inflammation Pulmonary pharmacology Receptor binding

Choose LY 292728 for its sub-nanomolar binding affinity (human Ki=0.47 nM, guinea pig Ki=0.04 nM), ensuring complete LTB4 receptor blockade at low concentrations. Superior potency minimizes off-target effects and solvent interference, making it the definitive reference standard for LTB4 pathway research. In stock; custom sizes available upon request.

Molecular Formula C34H29FO9
Molecular Weight 600.6 g/mol
CAS No. 153034-77-6
Cat. No. B1675655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 292728
CAS153034-77-6
SynonymsLY 292728;  LY292728;  LY-292728.
Molecular FormulaC34H29FO9
Molecular Weight600.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1OCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O)O)C5=CC=C(C=C5)F
InChIInChI=1S/C34H29FO9/c1-2-19-16-25(20-4-7-22(35)8-5-20)27(36)18-30(19)43-15-3-14-42-28-12-9-24-32(39)26-17-21(34(40)41)6-11-29(26)44-33(24)23(28)10-13-31(37)38/h4-9,11-12,16-18,36H,2-3,10,13-15H2,1H3,(H,37,38)(H,40,41)
InChIKeyDCTKEJXAVFAMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY 292728 (CAS 153034-77-6): Potent Leukotriene B4 Receptor Antagonist for Inflammation Research


LY 292728 (CAS 153034-77-6) is a small-molecule, xanthone dicarboxylic acid derivative that functions as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor [1]. It is an LTB4 receptor 1 (BLT1) inhibitor that has been extensively characterized for its high-affinity binding to both human and guinea pig LTB4 receptors [2].

Why Generic LTB4 Antagonist Substitution with LY 292728 Fails: Differential Binding Affinity


While several LTB4 receptor antagonists are commercially available, their binding affinities and selectivity profiles differ substantially. Direct substitution of one antagonist for another is scientifically unsound without considering quantitative differences in receptor binding potency. LY 292728 exhibits sub-nanomolar Ki values that are orders of magnitude lower than many other LTB4 antagonists [1]. This differential binding affinity directly impacts the concentration required to achieve effective receptor blockade in vitro and in vivo, and consequently, the interpretation of experimental results. Substituting a less potent analog may lead to incomplete receptor antagonism, false-negative results, or require substantially higher concentrations that introduce off-target effects.

Quantitative Differentiation of LY 292728: Head-to-Head Binding Affinity Data Versus LTB4 Antagonist Comparators


Guinea Pig Lung Membrane LTB4 Receptor Binding: LY 292728 Exhibits ~4,000-Fold Higher Affinity than U-75302

In a direct cross-study comparison using the same assay system (guinea pig lung membranes), LY 292728 demonstrates a Ki of 0.04 nM for the LTB4 receptor, whereas the commonly used comparator U-75302 has a reported Ki of 159 nM [1][2]. This represents a ~3,975-fold difference in affinity.

Inflammation Pulmonary pharmacology Receptor binding

Human Neutrophil LTB4 Receptor Binding: LY 292728 Exhibits ~600-Fold Higher Affinity than SC-41930

In human neutrophil LTB4 receptor binding assays, LY 292728 has a reported Ki of 0.47 nM, while SC-41930, another early LTB4 antagonist, exhibits a Ki of 280 nM under comparable conditions [1][2]. This difference equates to a ~596-fold higher affinity for LY 292728.

Immunology Neutrophil chemotaxis Inflammation

LY 292728 Demonstrates Superior LTB4 Receptor Affinity Compared to CP-105696 in Human Neutrophils

LY 292728's Ki of 0.47 nM for human neutrophils is substantially lower than the reported IC50 of 8.42 nM for CP-105696 in the same cell type [1][2]. While the units differ (Ki vs. IC50), both values represent the concentration for half-maximal inhibition of [3H]LTB4 binding and highlight the superior potency of LY 292728.

Inflammation Drug discovery Binding affinity

Validated Research Applications of LY 292728 Based on Differential LTB4 Receptor Antagonism


High-Sensitivity LTB4 Receptor Binding and Functional Assays

LY 292728's exceptional sub-nanomolar affinity for both human (Ki = 0.47 nM) and guinea pig (Ki = 0.04 nM) LTB4 receptors makes it an ideal tool for assays requiring complete receptor blockade at low concentrations. This minimizes compound interference and solvent effects, ensuring that observed biological effects are specifically due to LTB4 pathway inhibition [1].

Comparative Pharmacology Studies of LTB4 Antagonist Potency

Due to its extreme potency relative to other LTB4 antagonists (e.g., U-75302, SC-41930, CP-105696), LY 292728 serves as a critical reference standard for benchmarking the activity of novel LTB4 receptor modulators. Its use in parallel assays with less potent analogs provides a clear and quantifiable measure of relative efficacy [1].

In Vitro Neutrophil and Inflammation Models Requiring Complete BLT1 Blockade

In studies of neutrophil chemotaxis, adhesion, and activation, complete BLT1 receptor antagonism is often required to dissect LTB4-specific signaling from other inflammatory pathways. The high affinity of LY 292728 ensures near-complete receptor occupancy even at low nanomolar concentrations, enabling robust and interpretable results in these complex cellular systems [1].

Pulmonary Inflammation and LTB4-Mediated Airway Hyperresponsiveness Studies

Given its sub-picomolar affinity for guinea pig lung LTB4 receptors (Ki = 0.04 nM), LY 292728 is a particularly suitable agent for investigating the role of LTB4 in airway inflammation, hyperresponsiveness, and related pulmonary pathologies in preclinical models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 292728

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.